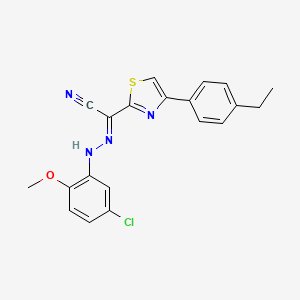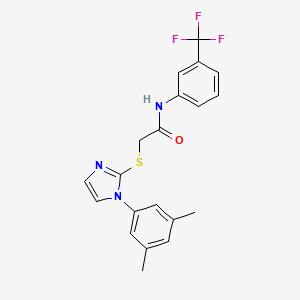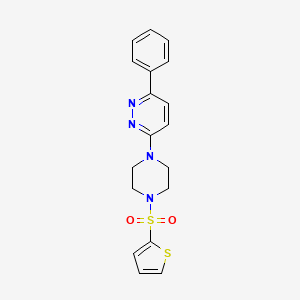
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known as EPHX2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments that consist of a nitrogenous core structure, betalamic acid, which is structurally similar to the compound due to its complex organic nature. Betalains are divided into betacyanins (violet) and betaxanthins (yellow), each formed through condensation with different compounds. These pigments are studied for their chemosystematic markers across various plant families. The synthesis of betalains involves hydroxylation of tyrosine to DOPA, leading to the formation of betalamic acid, highlighting the importance of nitrogenous organic compounds in biological pigment synthesis. Betalains are notable for their safety, antioxidant activity, and potential health benefits, making them of significant interest in food science and pharmacology (Khan & Giridhar, 2015).
p-Coumaric Acid and Its Conjugates
p-Coumaric acid, a phenolic acid with a structure that shares functional similarities with the compound , serves as a precursor to various biologically active compounds. Its conjugates have been explored for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. The conjugation process, which may involve reactions similar to those of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, significantly enhances its biological activities. These studies underscore the potential of complex organic compounds in therapeutic applications (Pei et al., 2016).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA) exemplifies the therapeutic potential of phenolic acids, similar in complexity to the compound . CGA is known for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The compound's multifaceted roles in lipid and glucose metabolism regulation highlight the importance of researching complex organic compounds for managing metabolic disorders (Naveed et al., 2018).
Advanced Oxidation Processes for Compound Degradation
The study on the degradation of acetaminophen through advanced oxidation processes (AOPs) reflects the environmental aspect of managing complex organic compounds. AOPs result in various by-products, indicating the complexity of interactions and the potential environmental impact of organic compounds. This research area could be relevant for understanding the fate and behavior of this compound in environmental settings (Qutob et al., 2022).
Spin Label Amino Acid TOAC
TOAC, a spin label amino acid, is used in peptide studies for its unique properties, similar to the interest in studying complex organic compounds like this compound. TOAC's incorporation into peptides allows for detailed analysis of peptide dynamics and structure, highlighting the utility of specialized organic compounds in biochemical research (Schreier et al., 2012).
特性
IUPAC Name |
4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSMQXURNXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B2564557.png)
![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)
![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)




![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)


![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)


